molecular formula C11H10O B079787 1-Phenyl-1-penten-4-YN-3-OL CAS No. 14604-31-0

1-Phenyl-1-penten-4-YN-3-OL

Cat. No. B079787
CAS RN: 14604-31-0
M. Wt: 158.2 g/mol
InChI Key: FZGJGBSLOXLHAL-UHFFFAOYSA-N
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Description

1-Phenyl-1-penten-4-YN-3-OL is an organic compound with the molecular formula C11H10O . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of 1-Phenyl-1-penten-4-YN-3-OL involves a series of steps. The process begins with the preparation of ethynylmagnesium bromide, which is then used to react with cinnamaldehyde. The reaction mixture is stirred overnight and then added to a cooled saturated ammonium chloride solution .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-1-penten-4-YN-3-OL consists of 11 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . More detailed structural information can be obtained from spectral data .


Chemical Reactions Analysis

1-Phenyl-1-penten-4-YN-3-OL can participate in various chemical reactions. For instance, it has been reported to react with phenylhydrazine to form 1,5-diphenyl-3-phenylethynyl-4,5-dihydropyrazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Phenyl-1-penten-4-YN-3-OL can be inferred from its molecular structure and its reactions. It is a flammable liquid and vapor .

Scientific Research Applications

  • Synthesis and Application in Organic Reactions : A study detailed the preparation of 1-Phenyl-1-penten-4-yn-3-ol, indicating its relevance in Grignard and related reactions, and its use as a product in organic syntheses (Skattebol, Jones, & Whiting, 2003).

  • Catalysis and Reaction Chemistry : Research showed that 1,1-Diaryl-1-penten-4-yn-3-ols react with diphenylphosphine oxide in the presence of a diruthenium complex as a catalyst, yielding aryl(diphenyl)phosphine oxide products (Onodera et al., 2005).

  • Photoconductivity in Polymer Blends : The compound's blend with charge transporting polymers showed high photoconductivity, demonstrating its potential in xerographic measurements (Suh, Suh, & Shim, 1999).

  • Synthesis of Sulfoxides and Sulfones : A method for synthesizing 3-methyl-1,2,4-pentatrienyl phenyl sulfoxide via a sigmatropic rearrangement of 3-methyl-1-penten-4-yn-3-yl benzenesulfenate was developed, showing the compound's utility in synthesizing complex organic structures (Christov & Ivanov, 2002).

  • Environmental Impact Assessment : A study evaluated the environmental impact of compounds including 1-penten-3-ol, examining their removal processes in gas-phase reactions and photolysis (Jiménez et al., 2009).

  • Nickel-Catalyzed Synthesis Reactions : Research demonstrated the use of 1-Phenyl-1-penten-4-YN-3-OL in nickel-catalyzed synthesis reactions to produce various organic compounds (Shibata et al., 2001).

  • Oxidation Studies : The oxidation of trans-1-Phenyl-2-vinylcyclopropane by cytochrome P450cam to products including trans-5-phenyl-2-penten-1,5-diol was studied, indicating its involvement in biochemical reactions (Miller, Fruetel, & Ortiz de Montellano, 1992).

Safety And Hazards

1-Phenyl-1-penten-4-YN-3-OL is a flammable substance. It can form explosive mixtures with air, and its vapors may travel to a source of ignition and flash back. Containers may explode when heated .

Future Directions

The future directions for the study and use of 1-Phenyl-1-penten-4-YN-3-OL could include further exploration of its reactivity and potential applications in organic synthesis. Its reactions with various reagents and its role in the formation of complex molecules could be areas of interest .

properties

IUPAC Name

1-phenylpent-1-en-4-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-9,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGJGBSLOXLHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C=CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1-penten-4-YN-3-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
L Skattebøl, ERH Jones, MC Whiting - Organic Syntheses, 2003 - Wiley Online Library
1‐Phenyl‐1‐Penten‐4‐yn‐3‐ol - Skattebøl - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
ET Clapperton, WS MacGregor - Journal of the American …, 1950 - ACS Publications
Phenylethynylcarbinol was reported2 to re-arrange to cinnamaldehyde in 35% yield when the carbinol was steam distilled through hot 28% sulfuric acid. The rearrangement, …
Number of citations: 9 pubs.acs.org
G Onodera, H Matsumoto, MD Milton… - Organic …, 2005 - ACS Publications
… It is noteworthy that from (E)-1-phenyl-1-penten-4-yn-3-ol (5), the corresponding aryl(diphenyl)phosphine oxide was not obtained (Scheme 5). This result indicates that this cyclization …
Number of citations: 37 pubs.acs.org
S Jiang, H Ma, R Yang, XR Song, Q Xiao - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
… Unfortunately, when (E)-1-phenyl-1-penten-4-yn-3-ol was used as the substrate, the desired product was not obtained. This result demonstrates that this novel transformation requires …
Number of citations: 9 pubs.rsc.org
MA Khalilzadeh, Z Hossaini, FR Charati, S Hallajian… - Molecular …, 2011 - Springer
An efficient synthesis of 2-hydroxy-3-[2-oxo-2-phenylethylidene]-2-phenyl-2, 3-dihydro-4 H-furo[3, 2-c]chromene-4(2H)-one is described. This involves the reaction between …
Number of citations: 9 link.springer.com
LD Jennings - 1993 - search.proquest.com
Optically active allylic, propargylic, and aliphatic alcohols (33 examples) were obtained by kinetic resolution using transesterification catalyzed by an enzyme from Pseudomonas sp.(…
Number of citations: 3 search.proquest.com
I Yavari, Z Hossaini, M Sabbaghan - Molecular diversity, 2006 - Springer
The reaction between alkyl(aryl) isocyanides and dibenzoylacetylene in the presence of ethyl bromopyruvate leads to ethyl 3,4-dibenzoyl-2-bromomethyl-5-alkyl(aryl)imino-2,5-dihydro-…
Number of citations: 51 link.springer.com
B Otoo - 2010 - search.proquest.com
A variety of protected enolic forms of 1, 2-cyclohexanedione was prepared as substrates for conjugate addition studies using organocopper reagents. The sequence involved the enol …
Number of citations: 5 search.proquest.com
SA Dobrynin, MM Gulman, DA Morozov, IF Zhurko… - Molecules, 2022 - mdpi.com
Sterically shielded nitroxides, which demonstrate high resistance to bioreduction, are the spin labels of choice for structural studies inside living cells using pulsed EPR and functional …
Number of citations: 2 www.mdpi.com
Z Hossaini, F Rostami-Charati… - … Chemistry & High …, 2012 - ingentaconnect.com
An efficient synthesis of dialkyl pyrrolo[2,1-a]isoquinoline-2,3-dicarboxylates, pyrrolo[1,2-a]quinoline-1,2- dicarboxylates and indolizines is described via one-pot reactions of …
Number of citations: 3 www.ingentaconnect.com

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